Evidence 1: Differential Hepatic Cytotoxicity Between Geniposide and Its Aglycone Genipin
In a comparative in vitro study using the HepG2 human hepatocellular carcinoma cell line, geniposide at concentrations up to 1,000 μmol·L⁻¹ exhibited no measurable cytotoxic effects, whereas the aglycone genipin displayed dose-dependent cytotoxicity with an IC₅₀ of 450.00 ± 26.15 μmol·L⁻¹ [1]. In vivo studies confirm this differential toxicity: oral administration of 200 mg/kg genipin resulted in 78% mortality (7/9 rats), whereas equivalent geniposide doses did not produce acute lethality [2].
| Evidence Dimension | Hepatic Cytotoxicity |
|---|---|
| Target Compound Data | Geniposide: No cytotoxicity up to 1,000 μmol·L⁻¹ |
| Comparator Or Baseline | Genipin (aglycone): IC₅₀ = 450.00 ± 26.15 μmol·L⁻¹ |
| Quantified Difference | Geniposide is non-cytotoxic at ≥2.2× the IC₅₀ concentration of genipin |
| Conditions | MTT assay in HepG2 human hepatocellular carcinoma cells |
Why This Matters
This differential cytotoxicity establishes that procuring geniposide rather than genipin is essential for any application requiring hepatic safety, as the glycoside form avoids the direct mitochondrial and oxidative stress-mediated toxicity of its aglycone metabolite.
- [1] Ren YQ, Tian YR, Li C, He YN, Ma JM, Niu LY, Wang XG. Comparison of cytotoxicity and mechanism of geniposide and its metabolite genipin on HepG2 cells. Chinese Journal of Pharmacology and Toxicology. 2017. View Source
- [2] Hou YC, Tsai SY, Lai PY, Chen YS, Chao PD. Metabolism and pharmacokinetics of genipin and geniposide in rats. Food Chem Toxicol. 2008 Aug;46(8):2764-9. View Source
